molecular formula C12H22N2S2 B14360182 1,2,5,8-Dithiadiazecine, 3,6,7,10-tetrahydro-3,3,6,6,10,10-hexamethyl- CAS No. 90905-95-6

1,2,5,8-Dithiadiazecine, 3,6,7,10-tetrahydro-3,3,6,6,10,10-hexamethyl-

Cat. No.: B14360182
CAS No.: 90905-95-6
M. Wt: 258.5 g/mol
InChI Key: HXRBYCOCKGGJQO-UHFFFAOYSA-N
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Description

1,2,5,8-Dithiadiazecine, 3,6,7,10-tetrahydro-3,3,6,6,10,10-hexamethyl- is a sulfur-containing heterocyclic compound It is characterized by its unique structure, which includes two sulfur atoms and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5,8-Dithiadiazecine, 3,6,7,10-tetrahydro-3,3,6,6,10,10-hexamethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable dithiol with a diamine in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation of the sulfur atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1,2,5,8-Dithiadiazecine, 3,6,7,10-tetrahydro-3,3,6,6,10,10-hexamethyl- undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

1,2,5,8-Dithiadiazecine, 3,6,7,10-tetrahydro-3,3,6,6,10,10-hexamethyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.

    Biology: The compound’s unique structure makes it a candidate for studying sulfur metabolism and its role in biological systems.

    Industry: Used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1,2,5,8-Dithiadiazecine, 3,6,7,10-tetrahydro-3,3,6,6,10,10-hexamethyl- exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The sulfur atoms in the compound can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The pathways involved may include redox reactions and sulfur transfer processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,5,8-Tetrathiafulvalene: Another sulfur-containing heterocycle with applications in organic electronics.

    Dithiane: A simpler sulfur-containing ring structure used in organic synthesis.

    Thiazole: A sulfur and nitrogen-containing heterocycle with biological activity.

Uniqueness

1,2,5,8-Dithiadiazecine, 3,6,7,10-tetrahydro-3,3,6,6,10,10-hexamethyl- is unique due to its specific arrangement of sulfur atoms and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

90905-95-6

Molecular Formula

C12H22N2S2

Molecular Weight

258.5 g/mol

IUPAC Name

3,3,7,7,10,10-hexamethyl-6H-1,2,5,8-dithiadiazecine

InChI

InChI=1S/C12H22N2S2/c1-10(2)7-13-8-11(3,4)15-16-12(5,6)9-14-10/h8-9H,7H2,1-6H3

InChI Key

HXRBYCOCKGGJQO-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=CC(SSC(C=N1)(C)C)(C)C)C

Origin of Product

United States

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